molecular formula C13H23NO3S B093739 Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) CAS No. 15404-00-9

Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1)

Cat. No. B093739
CAS RN: 15404-00-9
M. Wt: 273.39 g/mol
InChI Key: MMVUZMIOJNPDME-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of benzenesulfonic acid and N,N-diethylethanamine. This compound has a wide range of applications in different fields of science, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. It can also act as a proton acceptor and donor, which makes it useful in the preparation of amides and esters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1). However, it is not used in drug formulations due to its toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) in lab experiments include its high reactivity, ease of handling, and low cost. However, its toxicity and limited solubility in water are some of the limitations.

Future Directions

There are several future directions for the use of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) in scientific research. One direction is the development of new synthetic methods using this compound. Another direction is the investigation of its potential as a catalyst in new reactions. Additionally, the use of this compound in the synthesis of new pharmaceuticals and agrochemicals can be explored. Further studies on the toxicity and environmental impact of this compound are also needed.
Conclusion:
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a useful compound in scientific research, particularly in organic synthesis and catalysis. Its high reactivity, ease of handling, and low cost make it attractive for various applications. However, its toxicity and limited solubility in water are some of the limitations. Further studies on the mechanism of action, biochemical and physiological effects, and future directions of this compound are needed to fully understand its potential in scientific research.

Synthesis Methods

The synthesis of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a simple process that involves the reaction of benzenesulfonic acid and N,N-diethylethanamine. The reaction is carried out in an organic solvent such as ethanol or methanol, and the salt is obtained by crystallization. The purity of the salt can be improved by recrystallization.

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a catalyst in various reactions, including Friedel-Crafts acylation, alkylation, and cyclization. In addition, this compound is used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

15404-00-9

Molecular Formula

C13H23NO3S

Molecular Weight

273.39 g/mol

IUPAC Name

4-methylbenzenesulfonate;triethylazanium

InChI

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3

InChI Key

MMVUZMIOJNPDME-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS RN

15404-00-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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